4-Ethynyl-2,3,4,5-tetrahydropyridin-6-amine
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Overview
Description
4-Ethynyl-2,3,4,5-tetrahydropyridin-6-amine is a heterocyclic compound that belongs to the class of tetrahydropyridines.
Preparation Methods
The synthesis of 4-Ethynyl-2,3,4,5-tetrahydropyridin-6-amine typically involves several steps:
Wittig Reaction: The initial step involves a Wittig reaction on a carbonyl compound with a phosphorus ylide salt under strong alkali conditions at temperatures ranging from 0-50°C.
Hydrolysis: The intermediate product is then hydrolyzed at 20-60°C to form the desired compound.
Corey-Fuchs Reaction: This step involves the Corey-Fuchs reaction at temperatures between -20 to 40°C.
Final Reaction: The final step includes reacting the intermediate with a strong base and a silicon reagent at temperatures from -70 to 20°C.
These methods are suitable for both small-scale laboratory preparation and industrial production due to their simplicity and cost-effectiveness .
Chemical Reactions Analysis
4-Ethynyl-2,3,4,5-tetrahydropyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-Ethynyl-2,3,4,5-tetrahydropyridin-6-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical agents with potential anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is utilized in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,3,4,5-tetrahydropyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and bind to specific receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
4-Ethynyl-2,3,4,5-tetrahydropyridin-6-amine can be compared with other tetrahydropyridine derivatives such as:
2,3,4,5-Tetrahydropyridin-6-amine: This compound shares a similar core structure but lacks the ethynyl group, which may affect its reactivity and applications.
4-Methyl-2,3,4,5-tetrahydropyridin-6-amine: The presence of a methyl group instead of an ethynyl group can lead to different chemical and biological properties.
2-Acetyl-3,4,5,6-tetrahydropyridine:
The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4-ethynyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H10N2/c1-2-6-3-4-9-7(8)5-6/h1,6H,3-5H2,(H2,8,9) |
InChI Key |
XPCIUMDZIVIQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCN=C(C1)N |
Origin of Product |
United States |
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